molecular formula C12H13NO B8669142 2-Pyrrolidinone, 1-(1-phenylethenyl)- CAS No. 66373-96-4

2-Pyrrolidinone, 1-(1-phenylethenyl)-

Cat. No. B8669142
M. Wt: 187.24 g/mol
InChI Key: FDFVNCCTIZNSRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

Quantity
0.006 mmol
Type
catalyst
Reaction Step One
Quantity
0.005 mmol
Type
Reaction Step Two
Quantity
500 μL
Type
solvent
Reaction Step Three
Quantity
0.1 mmol
Type
reagent
Reaction Step Four
Quantity
0.2 mmol
Type
reactant
Reaction Step Five
Quantity
0.05 mmol
Type
limiting reactant
Reaction Step Six

Identifiers

NAME
N-vinyl pyrrolidone Mizoroki-Heck

Inputs

Step One
Name
Quantity
0.006 mmol
Type
catalyst
Smiles
FC(F)(F)C(C=C1)=CC=C1N2CP(C3CCCCC3)CN(C4=CC=C(C(F)(F)F)C=C4)CP(C5CCCCC5)C2
Details
Addition Order
1
Step Two
Name
Quantity
0.005 mmol
Type
Smiles
C1=C\CC/C=C\CC/1.C1=C\CC/C=C\CC/1.[Ni]
Details
Addition Order
2
Step Three
Name
Quantity
500 μL
Type
solvent
Smiles
Cc1ccccc1
Details
Addition Order
3
Step Four
Name
Quantity
0.1 mmol
Type
reagent
Smiles
CCN(CC)CC
Details
Addition Order
4
Step Five
Name
Quantity
0.2 mmol
Type
reactant
Smiles
C=CN1CCCC1=O
Details
Addition Order
5
Step Six
Name
Quantity
0.05 mmol
Type
limiting reactant
Smiles
c1ccc(cc1)I
Details
Addition Order
6

Setup

Vessel
Control Type
WELL_PLATE
Setpoint
1.2 mL
Material
GLASS
Attachments
MAT
Type
GLOVE_BOX
Details
nitrogen atmosphere

Conditions

Temperature
Control Type
DRY_ALUMINUM_PLATE
Setpoint
85 °C
Stirring
Type
STIR_BAR
Rate
MEDIUM
RPM
0
Other
Reflux
Conditions are dynamic

Notes

Sensitive to moisture
1
Sensitive to oxygen
1

Workups

ADDITION
Type
ADDITION
Phase kept
Filtrate
Automated
1

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
internal standard
Smiles
COc1cc(OC)cc(OC)c1
Measurements
Type Value Analysis
AREA 5.060724e+07 GC-FID
Name
Type
product
Smiles
C=C(c1ccccc1)N1CCCC1=O
Measurements
Type Value Analysis
AREA 0 GC-FID
Name
Type
product
Smiles
O=C1CCCN1/C=C/c1ccccc1
Measurements
Type Value Analysis
AREA 3084171 GC-FID
Measurements
Type Value Analysis
AREA 0 GC-FID
Measurements
Type Value Analysis
AREA 0 GC-FID
Name
Type
product
Smiles
Measurements
Type Value Analysis
AREA 0 GC-FID
Measurements
Type Value Analysis
AREA 0 GC-FID
Measurements
Type Value Analysis
AREA 0 GC-FID
Name
Type
product
Smiles
Measurements
Type Value Analysis
AREA 0 GC-FID
Analyses
GC
Type
GC
Details
Ran our standard GC-FID method for this plate.

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.